molecular formula C6H4Cl2N2O4S B14696667 Benzenesulfonamide, N,N-dichloro-3-nitro- CAS No. 24588-23-6

Benzenesulfonamide, N,N-dichloro-3-nitro-

Cat. No.: B14696667
CAS No.: 24588-23-6
M. Wt: 271.08 g/mol
InChI Key: IATPWSHTQQHWNI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N,N-dichloro-3-nitro- is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The N,N-dichloro-3-nitro- derivative is notable for its two chlorine atoms and a nitro group attached to the benzene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of Benzenesulfonamide, N,N-dichloro-3-nitro- typically involves the chlorination of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Benzenesulfonamide, N,N-dichloro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, N,N-dichloro-3-nitro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N-dichloro-3-nitro- involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Benzenesulfonamide, N,N-dichloro-3-nitro- can be compared with other similar compounds, such as:

  • Benzenesulfonamide, N,N-dichloro-2,3,4,5,6-pentafluoro-
  • Benzenesulfonamide, N,N-dimethyl-
  • Benzenesulfonamide, N-(3,5-dichloro-4-nitrophenyl)-

These compounds share the benzenesulfonamide core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of different functional groups, such as fluorine or methyl groups, can enhance or reduce their reactivity and specificity towards certain targets.

Properties

CAS No.

24588-23-6

Molecular Formula

C6H4Cl2N2O4S

Molecular Weight

271.08 g/mol

IUPAC Name

N,N-dichloro-3-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2N2O4S/c7-10(8)15(13,14)6-3-1-2-5(4-6)9(11)12/h1-4H

InChI Key

IATPWSHTQQHWNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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